Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone
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Description
Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications
Analysis and Detection
A study by Nakajima et al. (2012) focused on identifying new compounds in unregulated drugs, including azepane isomers of AM-2233 and AM-1220, highlighting their occurrence in commercial products and the methods used for their detection and analysis. This research is crucial for understanding the distribution and chemical structure of new psychoactive substances in the market Analysis of azepane isomers of AM-2233 and AM-1220, and detection of an inhibitor of fatty acid amide hydrolase (Nakajima et al., 2012).
Anticancer Activity
Naphthyridine derivatives, including compounds structurally related to the specified chemical, have shown significant anticancer activity. Kong et al. (2018) reported that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mode of cell death induction suggests potential applications in cancer treatment strategies A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells (Kong et al., 2018).
Chemical Synthesis and Catalysis
Research into the synthesis of cyclopentenone derivatives and the aza-Piancatelli rearrangement has been conducted by Reddy et al. (2012), showcasing the versatility of phosphomolybdic acid as a catalyst. This work contributes to the development of efficient synthetic routes for complex organic molecules, potentially including azepane-containing compounds Phosphomolybdic Acid: A Highly Efficient Solid Acid Catalyst for the Synthesis of trans-4,5-Disubstituted Cyclopentenones (Reddy et al., 2012).
Novel Synthesis Methods
The exploration of new synthetic methods for producing azepine and related heterocycles has been a focus of several studies. For instance, the work by Yang et al. (2015) on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] demonstrates innovative approaches to synthesizing complex structures that may include or relate to azepane derivatives Unprecedented formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] from multicomponent reaction of L-proline, isatin and but-2-ynedioate (Yang et al., 2015).
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOZMXWOZHJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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